REACTION_SMILES
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[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([F:15])[c:7]([C:8](=[O:9])[OH:10])[c:11]([F:14])[cH:12][cH:13]1.[Na+:20].[Na+:21].[OH2:27].[S:16]([O-:17])([O-:18])=[O:19].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[S:2](=[O:3])([OH:4])[c:5]1[c:6]([F:15])[c:7]([C:8](=[O:9])[OH:10])[c:11]([F:14])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(F)ccc(S(=O)(=O)Cl)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1c(F)ccc(S(=O)O)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |